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molecular formula C8H7BrO2 B1266419 4-Bromo-3-methylbenzoic acid CAS No. 7697-28-1

4-Bromo-3-methylbenzoic acid

Cat. No. B1266419
M. Wt: 215.04 g/mol
InChI Key: KWVXDZLVCISXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834052B2

Procedure details

A suspension of compound of Example 1a (73 g, 0.483 mol) in water (411 mL) and 47% HBr (486 mL) was stirred at 25° C. for 1 h and then the reaction mixture was cooled to −2° C. A solution of sodium nitrate (32 g, 0.463 mol) in water (100 mL) was added to the reaction mixture over a period of 15 min, maintaining the temperature at −1° C. to −2° C. The reaction mixture was stirred at −1° C. to −2° C. for 1.5 h. The reaction mixture was added slowly to a suspension of copper(I)bromide (73 g, 0.508 mol) in water (73 mL) and aqueous HBr (73 mL). The reaction mixture was stirred at 25° C. for 1 h and then digested at 70° C. for 1 h. The solid was filtered, washed with water till the pH of the filtrate was 7 and dried to obtain the title compound. Yield: 94 g (90%); 1H NMR (DMSO-d6, 300 MHz): δ 2.37 (s, 3H, CH3), 7.64 (m, 2H, Ar), 7.87 (s, 1H, Ar); MS: m/e (ES−) 214 (M−1).
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
486 mL
Type
reactant
Reaction Step One
Name
Quantity
411 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Name
Quantity
73 mL
Type
solvent
Reaction Step Three
Name
copper(I)bromide
Quantity
73 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[N+]([O-])([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
486 mL
Type
reactant
Smiles
Br
Name
Quantity
411 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
73 mL
Type
reactant
Smiles
Br
Name
Quantity
73 mL
Type
solvent
Smiles
O
Name
copper(I)bromide
Quantity
73 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −2° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −1° C. to −2° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −1° C. to −2° C. for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
digested at 70° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water till the pH of the filtrate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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